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Introduction
Lopinavir is a potent protease inhibitor that, when co-formulated with ritonavir, a

pharmacokinetic enhancer, demonstrates significant antiviral activity.[1][2] This combination,

known as Lopinavir/Ritonavir (LPV/r), primarily targets the human immunodeficiency virus

type 1 (HIV-1) protease, an enzyme critical for the production of mature, infectious virions.[1][3]

Lopinavir acts by competitively blocking the active site of the protease, thereby preventing the

cleavage of viral Gag-Pol polyproteins.[3] This disruption in the viral life cycle results in the

release of immature, non-infectious viral particles.[4] Ritonavir enhances the efficacy of

lopinavir by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for

lopinavir's metabolism, thus increasing its plasma concentration and prolonging its half-life.[2]

[3][5]

The antiviral properties of LPV/r have also been investigated against other viruses, including

coronaviruses such as SARS-CoV and MERS-CoV, with some in vitro studies suggesting

inhibitory effects.[6][7][8] This has led to its exploration as a repurposed drug candidate for

emerging viral diseases.

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the

efficacy of Lopinavir/Ritonavir. The protocols cover methods to determine antiviral activity and

assess cytotoxicity, crucial parameters for preclinical drug development.
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Mechanism of Action: HIV-1 Protease Inhibition
Lopinavir is a peptidomimetic inhibitor designed to mimic the natural peptide substrates of the

HIV-1 protease.[3] It competitively binds to the active site of the enzyme, preventing the

proteolytic cleavage of the Gag-Pol polyprotein precursors. This inhibition is essential as the

cleavage of these polyproteins is a necessary step for the maturation of the virus.

Consequently, the production of infectious viral particles is halted.
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Caption: Signaling pathway of Lopinavir/Ritonavir in inhibiting HIV-1 maturation.

Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of Lopinavir/Ritonavir
from various studies.

Table 1: Antiviral Activity of Lopinavir/Ritonavir against HIV-1
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Cell Line Assay Type Parameter Value Reference

Lymphoblastic

cell lines
Antiviral Activity EC50

10-27 nM (0.006-

0.017 µg/mL)
[4]

Peripheral blood

lymphocytes
Antiviral Activity EC50

4-11 nM (0.003-

0.007 µg/mL)
[4]

Lymphoblastic

cell lines (in 50%

human serum)

Antiviral Activity EC50
65-289 nM (0.04-

0.18 µg/mL)
[4]

-
Metabolism

Inhibition

IC50 (Ritonavir

on Lopinavir

metabolism in

human liver

microsomes)

0.073 µM [2]

Table 2: Antiviral Activity of Lopinavir/Ritonavir against Coronaviruses

Virus Cell Line Assay Type Parameter Value Reference

MERS-CoV Calu-3
Antiviral

Assay

IC50

(Lopinavir)
11.6 µM [9]

MERS-CoV Calu-3
Antiviral

Assay

IC50

(Ritonavir)
24.9 µM [9]

MERS-CoV Calu-3
Antiviral

Assay

IC50 (LPV/r

combination)
8.5 µM [9]

SARS-CoV-2 Vero E6
Antiviral

Assay

IC50

(Lopinavir)
26.63 µM [9]

SARS-CoV Vero
Plaque

Reduction

EC50

(Lopinavir)
6 µg/mL [8]

MERS-CoV -

Cytopathic

Effect

Inhibition

EC50

(Lopinavir)
8.0 µM [8]
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Experimental Protocols
General Experimental Workflow
The general workflow for assessing the in vitro efficacy of Lopinavir/Ritonavir involves parallel

assays for antiviral activity and cytotoxicity.
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Caption: General experimental workflow for antiviral and cytotoxicity assays.
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Protocol 1: HIV-1 p24 Antigen ELISA for Antiviral
Efficacy
This protocol is used to quantify the amount of HIV-1 p24 capsid protein in the supernatant of

infected cell cultures, which is a direct measure of viral replication.

Materials:

Cell Line: MT-4 human T-cell line.

Virus: HIV-1 (e.g., IIIB or NL4-3 strain).

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL

penicillin, and 100 µg/mL streptomycin.

Lopinavir/Ritonavir: Prepare stock solutions in DMSO and serially dilute in culture medium.

96-well cell culture plates.

Commercially available HIV-1 p24 Antigen ELISA Kit.

Microplate reader.

Procedure:

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100

µL of culture medium.[10]

Compound Addition: Prepare serial dilutions of Lopinavir/Ritonavir in culture medium. Add

50 µL of each dilution to the appropriate wells. Include wells with no compound as virus

controls and wells with cells only as mock-infected controls.[10]

Virus Infection: Add 50 µL of a predetermined optimal concentration of HIV-1 virus stock to

each well (except for the mock-infected controls).

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.[10]
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Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes.

Carefully collect the cell-free supernatant for p24 analysis.[10]

p24 ELISA:

Add 200 µL of standards and collected supernatants to the wells of the anti-p24 antibody-

coated plate.[11]

Incubate for 60 minutes at 37°C.[11]

Wash the wells five times with the provided wash buffer.[11]

Add 100 µL of biotinylated detector antibody to each well and incubate for 60 minutes at

37°C.[11]

Wash the wells five times with wash buffer.[11]

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at

room temperature.[11]

Wash the wells and add the substrate solution.

Stop the reaction and read the absorbance at the recommended wavelength using a

microplate reader.

Data Analysis: Calculate the percentage of inhibition relative to the virus control. Determine

the EC50 value (the concentration of the compound that inhibits viral replication by 50%) by

plotting the percentage of inhibition against the compound concentration and fitting the data

to a dose-response curve.[3][10]

Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells to assess the cytotoxicity of the test

compound. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) into a purple formazan product.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cell_Based_Assay_for_Testing_HIV_1_Protease_Inhibitor_IN_12_Antiviral_Activity.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Based_Assays_in_HIV_1_Inhibitor_Evaluation.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Based_Assays_in_HIV_1_Inhibitor_Evaluation.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Based_Assays_in_HIV_1_Inhibitor_Evaluation.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Based_Assays_in_HIV_1_Inhibitor_Evaluation.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Based_Assays_in_HIV_1_Inhibitor_Evaluation.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Based_Assays_in_HIV_1_Inhibitor_Evaluation.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_on_the_Core_Mechanism_of_Action_of_Lopinavir.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cell_Based_Assay_for_Testing_HIV_1_Protease_Inhibitor_IN_12_Antiviral_Activity.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line: Same cell line as used in the antiviral assay (e.g., MT-4, Vero E6).

Culture Medium: Appropriate for the cell line.

Lopinavir/Ritonavir: Same serial dilutions as in the antiviral assay.

96-well cell culture plates.

MTT solution (5 mg/mL in PBS).

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[11]

Microplate reader.

Procedure:

Cell Seeding: Seed cells into a 96-well plate at the same density as the antiviral assay.[10]

Compound Addition: Add serial dilutions of Lopinavir/Ritonavir to the wells. Include wells

with cells and medium only as controls for 100% viability.[10]

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the

antiviral assay.[10]

MTT Addition: Add 10 µL of MTT solution to each well.[11]

Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to

formazan crystals.[11]

Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.[10][11]

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[10]

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Determine the CC50 value (the concentration of the compound that reduces cell viability by

50%) by plotting the percentage of viability against the compound concentration and fitting
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the data to a dose-response curve. The Selectivity Index (SI) can then be calculated as

CC50 / EC50.

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay for
Coronaviruses
This assay is used to visually assess the ability of a compound to protect cells from virus-

induced cell death (cytopathic effect).

Materials:

Cell Line: Vero or Vero E6 cells.[12][13]

Virus: SARS-CoV-2 or other relevant coronavirus.

Culture Medium: Appropriate for Vero cells (e.g., DMEM with 10% FBS).

Lopinavir/Ritonavir: Serially diluted in culture medium.

96-well cell culture plates.

Microscope.

Procedure:

Cell Seeding: Seed Vero or Vero E6 cells in a 96-well plate and incubate overnight to form a

confluent monolayer.

Compound and Virus Addition: Remove the culture medium. Add the serially diluted

Lopinavir/Ritonavir and the virus suspension to the wells. For example, administer the

compounds one hour after inoculating the cells with the virus at a specific multiplicity of

infection (MOI), such as 0.05.[13][14]

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

CPE Observation: Observe the cells daily under a microscope for the appearance of

cytopathic effects, such as cell rounding and detachment.[13] Observations are typically

made for 48 hours post-infection.[13][15]
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Data Analysis: The endpoint can be qualitative (presence or absence of CPE) or quantitative

(e.g., using a cell viability assay like MTT at the end of the incubation period). The EC50 is

the concentration of the compound that inhibits CPE by 50%.

Protocol 4: Viral Load Quantification by qRT-PCR for
Coronaviruses
This protocol measures the amount of viral RNA in the cell culture supernatant to quantify viral

replication.

Materials:

Cell Line and Virus: As in the CPE inhibition assay.

Lopinavir/Ritonavir: Serially diluted.

96-well cell culture plates.

RNA extraction kit.

qRT-PCR reagents (primers, probes, master mix).

Real-time PCR instrument.

Procedure:

Assay Setup: Set up the infection assay as described in the CPE inhibition assay (Steps 1-

3).

Supernatant Collection: At specific time points post-infection (e.g., 0, 24, and 48 hours),

collect the cell culture supernatant.[13][14]

RNA Extraction: Extract viral RNA from the collected supernatants using a commercial RNA

extraction kit according to the manufacturer's instructions.[15]

qRT-PCR: Perform quantitative real-time reverse transcription PCR using primers and

probes specific to a viral gene (e.g., E and RdRp genes for SARS-CoV-2).[15]
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Data Analysis: Quantify the viral RNA copies using a standard curve. Compare the viral load

in the treated wells to the untreated virus control to determine the percentage of inhibition.

Calculate the EC50 value from the dose-response curve. Viral RNA titers for each treatment

can be compared using appropriate statistical analyses.[13][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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